molecular formula C16H15NO3 B188215 N-(4-acetylphenyl)-4-methoxybenzamide CAS No. 72269-25-1

N-(4-acetylphenyl)-4-methoxybenzamide

Cat. No. B188215
CAS RN: 72269-25-1
M. Wt: 269.29 g/mol
InChI Key: OZBJBHMULRQFKG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of an acetylphenyl derivative with a methoxybenzamide derivative . The exact method can vary depending on the specific reactants and conditions.


Molecular Structure Analysis

The molecular structure of a compound like “N-(4-acetylphenyl)-4-methoxybenzamide” would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving “N-(4-acetylphenyl)-4-methoxybenzamide” would depend on its exact structure and the conditions under which the reactions are carried out .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “N-(4-acetylphenyl)-4-methoxybenzamide” would likely be determined using a variety of analytical techniques .

Scientific Research Applications

1. Antimicrobial Activities and Molecular Docking Studies

  • Summary of Application: This compound has been synthesized and studied for its antibacterial activities against Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, and Staphylococcus aureus ATCC 29213 .
  • Methods of Application: The antibacterial properties of the drugs were studied in depth using molecular docking research. The synthesized compounds were characterized using spectral analysis .
  • Results: All prepared compounds exhibited significant antibacterial activity against S. aureus, E. coli, and P. aeruginosa. The minimum inhibitory concentration (MIC) for E. coli and P. aeruginosa was determined as 256 μg/mL. MIC against S. aureus was observed to be 256 and 512 μg/mL for the PSASF compound and the other compounds respectively .

2. Sensing Applications

  • Summary of Application: Boronic acids, including N-(4-acetylphenyl)-4-methoxybenzamide, are increasingly utilized in diverse areas of research, including their interactions with diols and strong Lewis bases as fluoride or cyanide anions, which leads to their utility in various sensing applications .
  • Methods of Application: The specific methods of application are not detailed in the source, but it mentions that these sensing applications can be homogeneous assays or heterogeneous detection .
  • Results: The results or outcomes obtained from these sensing applications are not specified in the source .

3. Cross Linking Agent for Reversible Conjugation

  • Summary of Application: N-(4-Acetylphenyl)maleimide is used as a cross linking agent for reversible conjugation of thiol-containing compounds .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results: The results or outcomes obtained from this application are not specified in the source .

Safety And Hazards

The safety and hazards associated with a compound depend on its specific properties. Without more information, it’s difficult to provide details on the safety and hazards of "N-(4-acetylphenyl)-4-methoxybenzamide" .

Future Directions

The future directions for research on a compound like “N-(4-acetylphenyl)-4-methoxybenzamide” would likely depend on its properties and potential applications .

properties

IUPAC Name

N-(4-acetylphenyl)-4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-11(18)12-3-7-14(8-4-12)17-16(19)13-5-9-15(20-2)10-6-13/h3-10H,1-2H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZBJBHMULRQFKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80352231
Record name N-(4-acetylphenyl)-4-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetylphenyl)-4-methoxybenzamide

CAS RN

72269-25-1
Record name N-(4-Acetylphenyl)-4-methoxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72269-25-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-acetylphenyl)-4-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Reaction of 4-aminoacetophenone (74 mg, 0.55 mmol) in THF (6 mL) with p-anisoyl chloride (90 mg, 0.65 mmol) in presence of triethylamine (90 μL, 0.65 mmol) according to method A gave N-(4-acetyl-phenyl)-4-methoxy-benzamide (110 mg, 0.41 mmol, 75% yield) as a white powder after washing by dichloromethane.
Quantity
74 mg
Type
reactant
Reaction Step One
Quantity
90 mg
Type
reactant
Reaction Step One
Quantity
90 μL
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
D Monaldi, D Rotili, J Lancelot, M Marek… - Journal of Medicinal …, 2019 - ACS Publications
The only drug currently available for treatment of the neglected disease Schistosomiasis is Praziquantel, and the possible emergence of resistance makes research on novel therapeutic …
Number of citations: 26 pubs.acs.org
R Zhao, W Dong, J Teng, Z Wang, Y Wang, J Yang… - Tetrahedron, 2021 - Elsevier
A novel heterogeneous copper catalyst has been developed by supporting copper nanoparticles on activated charcoal via in situ reducing copper(II) with aqueous hydrazine as …
Number of citations: 12 www.sciencedirect.com
T Kusakabe, Y Ito, M Kamimura, T Shirai… - Asian Journal of …, 2017 - Wiley Online Library
The hydration of alkynes catalyzed by palladium(II) bis(oxazoline) complexes is described. The corresponding ketones were obtained in good yields and no special additives were …
Number of citations: 17 onlinelibrary.wiley.com

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